molecular formula C8H15N3O2 B12357125 N'-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide

N'-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide

Cat. No.: B12357125
M. Wt: 185.22 g/mol
InChI Key: CGYVBSAXNLNUHU-UHFFFAOYSA-N
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Description

N'-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide (molecular formula: C₈H₁₅N₃O₂, molecular weight: 185.23 g/mol) is an amidoxime derivative featuring a piperidinyl group linked to a propanimidamide backbone with a ketone (3-oxo) moiety . This compound is synthesized via hydroxylamine condensation reactions with ketones, a common route for amidoxime formation . Its structural uniqueness lies in the six-membered piperidine ring and the oxo group, which confer distinct electronic and steric properties. With a purity of 95% (Enamine Ltd, 2017), it serves as a building block in medicinal chemistry, particularly in enzyme inhibition and metal chelation studies .

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

N'-hydroxy-3-oxo-3-piperidin-1-ylpropanimidamide

InChI

InChI=1S/C8H15N3O2/c9-7(10-13)6-8(12)11-4-2-1-3-5-11/h13H,1-6H2,(H2,9,10)

InChI Key

CGYVBSAXNLNUHU-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)C/C(=N/O)/N

Canonical SMILES

C1CCN(CC1)C(=O)CC(=NO)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N’-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The following table summarizes key differences between the target compound and its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Piperidin-1-yl C₈H₁₅N₃O₂ 185.23 Six-membered ring, 3-oxo group
N'-Hydroxy-3-oxo-3-(pyrrolidin-1-yl)propanimidamide Pyrrolidin-1-yl C₇H₁₃N₃O₂ ~171.19 Five-membered ring, 3-oxo group
(1Z)-N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide 4-Methylpiperazin-1-yl C₈H₁₇N₅O 186.26 Methylated piperazine, no oxo group
N'-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide 1H-pyrazol-1-yl C₅H₉N₅O ~155.16 Aromatic pyrazole, no oxo group

Physicochemical and Functional Comparisons

Piperidinyl vs. Pyrrolidinyl Analogs
  • Ring Size and Flexibility : The six-membered piperidine ring in the target compound exhibits greater conformational flexibility compared to the five-membered pyrrolidine analog. This difference influences puckering dynamics (see Cremer-Pople coordinates in ) and steric interactions with biological targets .
  • However, the pyrrolidine analog’s smaller ring may reduce steric hindrance, favoring interactions with compact binding pockets .
4-Methylpiperazinyl Analog
Pyrazolyl Analog
  • Aromaticity : The pyrazole ring enables π-π stacking interactions, which are absent in aliphatic piperidine/pyrrolidine analogs. This feature is advantageous in drug design for targeting aromatic-rich enzyme active sites .

Biological Activity

N'-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N'-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide is a derivative of propanimidamide featuring a piperidine ring. The presence of the piperidine moiety is significant as it often influences the pharmacological properties of compounds. The chemical structure can be represented as follows:

C8H17N3O\text{C}_8\text{H}_{17}\text{N}_3\text{O}

This compound's unique structure suggests potential interactions with various biological targets, particularly in neurological and anti-parasitic contexts.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of related compounds in the 3-hydroxypropanamidine class. For instance, one study reported that a similar compound exhibited nanomolar inhibition against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum, with IC50 values as low as 5 nM for the 3D7 strain and 12 nM for the Dd2 strain .

The compound demonstrated low cytotoxicity in human cell lines (HepG2, HEK293, HeLa), indicating a favorable therapeutic index. In vivo studies using a Plasmodium berghei mouse model showed promising results, with a cure rate of 66% at a dosage of 50 mg/kg .

The mechanism by which N'-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide exerts its effects may involve inhibition of heme detoxification pathways in P. falciparum. This action is critical as it disrupts the parasite's ability to manage toxic heme produced during hemoglobin degradation, leading to increased parasite mortality .

Data Table: Biological Activity Overview

Activity Compound IC50 (nM) Cell Line In Vivo Model Cure Rate
AntiplasmodialN'-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide5 (3D7)HepG2, HEK293, HeLaPlasmodium berghei mouse66% at 50 mg/kg
AntiplasmodialRelated compound (22)12 (Dd2)HepG2, HEK293, HeLaPlasmodium berghei mouse33% at 30 mg/kg

Case Studies

  • Study on Antiplasmodial Efficacy : A comprehensive study evaluated various derivatives of hydroxypropanamidines for their antiplasmodial properties. The findings indicated that modifications to the piperidine structure could enhance potency and selectivity against P. falciparum strains .
  • Toxicity Assessment : Another study focused on the cytotoxicity profiles of these compounds in human cell lines. The results confirmed that while exhibiting potent antimalarial activity, these compounds maintained low toxicity levels, making them suitable candidates for further development .

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